molecular formula C15H24O2 B13141507 Benzyl4-(t-butoxy)butylether

Benzyl4-(t-butoxy)butylether

Cat. No.: B13141507
M. Wt: 236.35 g/mol
InChI Key: PQWCLRAEYAMUGK-UHFFFAOYSA-N
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Description

Benzyl4-(t-butoxy)butylether is a specialty chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Benzyl ethers are a well-established class of compounds in synthetic organic chemistry, commonly employed as protecting groups for alcohols due to their stability under a wide range of reaction conditions and the variety of selective methods available for their installation and removal . The structure of this compound suggests potential as a multi-functional building block or a protected intermediate in the synthesis of complex molecules, such as in pharmaceuticals, agrochemicals, and material science. NOTE: Specific physical properties (e.g., boiling point, density), spectral data (NMR, mass spectrometry), and detailed applications for this specific compound were not available in public databases at this time. Please consult the product's Certificate of Analysis (CoA) for lot-specific data or contact our technical support team for further assistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butoxymethylbenzene

InChI

InChI=1S/C15H24O2/c1-15(2,3)17-12-8-7-11-16-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3

InChI Key

PQWCLRAEYAMUGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCOCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzyl4 T Butoxy Butylether

Retrosynthetic Analysis of the Benzyl (B1604629) 4-(t-butoxy)butylether Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For Benzyl 4-(t-butoxy)butylether, there are two primary disconnection points at the ether linkages, leading to two plausible synthetic strategies.

The first and most common disconnection is at the benzylic ether bond (C-O bond between the benzyl group and the butoxy chain). This leads to a benzyl electrophile and a 4-(t-butoxy)butan-1-ol nucleophile. The benzyl electrophile is typically a benzyl halide (e.g., benzyl bromide or benzyl chloride), and the nucleophile is the corresponding alkoxide of 4-(t-butoxy)butan-1-ol. This approach falls under the umbrella of the Williamson ether synthesis. brainly.com

The second possible disconnection is at the t-butyl ether bond. This would yield a 4-(benzyloxy)butan-1-ol and a t-butyl cation precursor, such as t-butanol or isobutylene (B52900) under acidic conditions. While feasible, this route can be more challenging due to the potential for side reactions involving the benzylic ether and the harsh acidic conditions often required for t-butylation.

A visual representation of these retrosynthetic disconnections is presented below:

Figure 1: Retrosynthetic Analysis of Benzyl 4-(t-butoxy)butylether

The first disconnection is generally preferred due to the mild reaction conditions and high efficiency associated with the Williamson ether synthesis, especially when using a primary halide like benzyl bromide. nih.gov

Conventional Etherification Strategies Employed in Benzyl 4-(t-butoxy)butylether Synthesis

Based on the retrosynthetic analysis, two primary conventional etherification strategies can be considered for the synthesis of Benzyl 4-(t-butoxy)butylether.

The Williamson ether synthesis is a cornerstone of ether formation and is highly applicable to the synthesis of Benzyl 4-(t-butoxy)butylether. google.com This S\N2 reaction involves the reaction of an alkoxide with a primary alkyl halide. nih.gov

In the context of synthesizing Benzyl 4-(t-butoxy)butylether, the most logical approach involves the reaction of the sodium or potassium salt of 4-(t-butoxy)butan-1-ol with benzyl bromide or benzyl chloride. The alkoxide is typically generated in situ by treating the alcohol with a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). brainly.com

The reaction proceeds as follows:

Formation of the alkoxide: HO-(CH₂)₄-O-tBu + NaH → Na⁺⁻O-(CH₂)₄-O-tBu + H₂

Nucleophilic substitution: Na⁺⁻O-(CH₂)₄-O-tBu + Ph-CH₂-Br → Ph-CH₂-O-(CH₂)₄-O-tBu + NaBr

This strategy is favored because benzyl bromide is a primary halide and therefore an excellent substrate for S\N2 reactions, minimizing the potential for elimination side reactions. nih.gov The bulky t-butoxy group on the alkoxide does not significantly hinder the reaction at the primary benzylic carbon. The reaction of potassium tert-butoxide with benzyl bromide to form benzyl tert-butyl ether is a well-established transformation, demonstrating the feasibility of this approach. brainly.com

Table 1: Key Parameters for Williamson Ether Synthesis of Benzyl 4-(t-butoxy)butylether
ParameterDescriptionTypical Conditions
Alkyl HalideBenzyl bromide or benzyl chloridePrimary halide to favor S\N2
Alcohol4-(t-butoxy)butan-1-olPrecursor to the nucleophilic alkoxide
BaseSodium hydride (NaH), Potassium hydride (KH)Strong, non-nucleophilic base to deprotonate the alcohol
SolventTetrahydrofuran (THF), Dimethylformamide (DMF)Aprotic, polar solvent to facilitate the S\N2 reaction
TemperatureRoom temperature to gentle heatingTo ensure a reasonable reaction rate without promoting side reactions

Acid-catalyzed intermolecular dehydration of two different alcohols can be a method for synthesizing unsymmetrical ethers. mnstate.edu In principle, Benzyl 4-(t-butoxy)butylether could be synthesized by the acid-catalyzed reaction of benzyl alcohol and 4-(t-butoxy)butan-1-ol.

The general mechanism involves the protonation of one alcohol, followed by the loss of water to form a carbocation, which is then attacked by the second alcohol. For this specific synthesis, the preferential formation of the benzyl carbocation is expected due to its resonance stabilization.

However, this method has several potential drawbacks for the synthesis of Benzyl 4-(t-butoxy)butylether:

Formation of Symmetrical Ethers: A significant side reaction is the self-condensation of each alcohol, leading to the formation of dibenzyl ether and bis(4-(t-butoxy)butyl) ether.

Elimination Reactions: The t-butoxy group is acid-labile and can be cleaved under strong acidic conditions, leading to the formation of isobutylene and 1,4-butanediol (B3395766) derivatives.

Carbocation Rearrangements: While less likely with a primary alcohol, the conditions could promote other unforeseen side reactions.

Given these potential complications, intermolecular dehydration is generally a less favorable method for the synthesis of a specific unsymmetrical ether like Benzyl 4-(t-butoxy)butylether compared to the more controlled Williamson ether synthesis.

Protecting Group Chemistry Pertinent to Benzyl 4-(t-butoxy)butylether Precursors

The synthesis of the precursor, 4-(t-butoxy)butan-1-ol, itself involves the use of a protecting group. The t-butoxy group serves as a protecting group for one of the hydroxyl groups of 1,4-butanediol.

The t-butyl ether is a robust protecting group for alcohols, stable to a wide range of reaction conditions, including basic, organometallic, and some reducing and oxidizing conditions. Its primary mode of cleavage is under acidic conditions, which proceed via the formation of a stable tertiary carbocation. This orthogonality makes it a valuable tool in multi-step synthesis.

There are several methods for the formation of t-butyl ethers, which are directly applicable to the synthesis of 4-(t-butoxy)butan-1-ol from 1,4-butanediol.

One common method involves the acid-catalyzed addition of isobutylene to the alcohol. orgsyn.org This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. For a diol like 1,4-butanediol, controlling the stoichiometry of isobutylene is crucial to favor the mono-protected product.

Another effective method for the formation of t-butyl ethers is the reaction of an alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a Lewis acid catalyst such as Mg(ClO₄)₂. orgsyn.org This method often proceeds under mild conditions.

More recently, methods involving the in situ generation of 2-tert-butoxy-1-methylpyridinium triflate have been developed for the tert-butylation of alcohols under neutral conditions, which could be advantageous for sensitive substrates. orgsyn.org

Table 2: Comparison of Formation Strategies for t-Butyl Ethers
MethodReagentsAdvantagesDisadvantages
Acid-catalyzed addition of isobutyleneIsobutylene, H₂SO₄ or TsOHAtom economicalRequires handling of a gas, strong acid can cause side reactions
Reaction with Boc₂OBoc₂O, Lewis Acid (e.g., Mg(ClO₄)₂)Mild reaction conditionsBoc₂O is a more expensive reagent
Using 2-tert-butoxy-1-methylpyridinium triflate2-tert-butoxypyridine, Methyl triflateNeutral reaction conditionsReagents may be less common and more expensive

Benzyl Ether Formation and Chemoselectivity Considerations

The formation of the benzyl ether linkage in Benzyl 4-(t-butoxy)butylether is a pivotal step in its synthesis. The Williamson ether synthesis is a classic and widely employed method for this transformation. organic-chemistry.org This reaction involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide or benzyl chloride) by an alkoxide. In the context of synthesizing Benzyl 4-(t-butoxy)butylether, this would involve the deprotonation of 4-(t-butoxy)butan-1-ol with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then displaces the halide from the benzyl reagent. organic-chemistry.org

Chemoselectivity is a paramount consideration in this synthesis. Since the starting material, 4-(t-butoxy)butan-1-ol, contains only one reactive hydroxyl group, intramolecular side reactions are not a concern. However, the choice of base and reaction conditions is crucial to avoid any potential cleavage of the acid-sensitive t-butyl ether. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal, as it ensures complete deprotonation without introducing acidic species. wikipedia.org

Alternative methods for benzyl ether formation that operate under neutral or mildly acidic conditions can also be considered, although care must be taken with the latter. For example, the use of benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a Lewis or Brønsted acid can form benzyl ethers. atlanchimpharma.com However, for a substrate containing a t-butyl ether, this method would require careful optimization to achieve selective benzylation without deprotection. A milder, neutral method involves using 2-benzyloxy-1-methylpyridinium triflate, which can deliver a benzyl group to an alcohol upon heating, avoiding the need for strongly basic or acidic conditions. researchgate.net

Modern Catalytic Advances in Benzyl 4-(t-butoxy)butylether Synthesis

Recent advancements in catalysis have provided more efficient and selective methods for ether synthesis, which can be applied to the preparation of Benzyl 4-(t-butoxy)butylether. These modern approaches often offer milder reaction conditions, higher yields, and improved atom economy compared to traditional methods.

Transition Metal-Catalyzed Etherification Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of C-O bonds. Iron, copper, and silver complexes have shown significant promise in catalyzing etherification reactions. For instance, iron(II/III) chloride has been used to catalyze the dehydrative etherification of benzyl alcohols. acs.org An iron(II)-based catalyst system has been developed for the cross-dehydrative etherification of benzyl alcohols with a range of aliphatic alcohols, demonstrating high chemoselectivity with no symmetrical ether by-products. researchgate.net This approach could potentially be adapted for the direct coupling of 4-(t-butoxy)butan-1-ol with benzyl alcohol.

Silver-catalyzed alkoxylation of benzylic C(sp³)–H bonds represents another modern approach. researchgate.net This method allows for the direct formation of a benzyl ether from an alcohol and a benzylic C-H source, offering a novel and atom-economical synthetic route. Copper-catalyzed thioetherification reactions of benzyl alcohols have also been reported, proceeding through a Lewis-acid-mediated SN1-type mechanism, which suggests the potential for analogous oxygen-based etherifications. nih.gov

Organocatalytic Systems for Ether Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a sustainable alternative to metal-based catalysis. In the context of ether synthesis, organocatalytic approaches are being developed. For example, the direct C–H functionalization and arylation of benzyl ethers has been achieved through photoredox organocatalysis, merging a thiol catalyst with an iridium photoredox catalyst. nih.gov While this example focuses on C-C bond formation, the generation of α-benzyl ether radicals suggests possibilities for C-O bond forming reactions under similar catalytic cycles. Chiral phosphoric acids have also been used in the asymmetric construction of C-O axially chiral diaryl ethers, highlighting the potential of organocatalysts to control stereochemistry in ether formation. acs.org

Stereoselective and Asymmetric Synthesis of Benzyl 4-(t-butoxy)butylether Analogs

While Benzyl 4-(t-butoxy)butylether itself is an achiral molecule, the synthesis of chiral analogs, where stereocenters are present on the butane (B89635) backbone, is of significant interest in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. uwindsor.ca

The synthesis of chiral analogs of Benzyl 4-(t-butoxy)butylether would require the use of enantiomerically pure starting materials or the application of asymmetric catalytic methods. For example, starting with a chiral, enantiopure 1,4-butanediol derivative would allow for the synthesis of a specific stereoisomer. The catalytic asymmetric synthesis of chiral ethers is an active area of research. Palladium-catalyzed asymmetric allylic etherification is a known method for producing chiral ethers. nih.gov Similarly, organocatalytic methods are being developed for the enantioselective synthesis of silyl (B83357) ethers, which could potentially be adapted for other types of ethers. acs.org The synthesis of chiral 1,4-butanediol from renewable resources like 1,4-anhydroerythritol also provides a pathway to chiral precursors for these analogs. rsc.orgresearchgate.net

Implementation of Green Chemistry Principles in Benzyl 4-(t-butoxy)butylether Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. yale.edu The synthesis of Benzyl 4-(t-butoxy)butylether can be made more sustainable by incorporating these principles.

Key principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes that minimize by-products. consensus.app

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. acs.org

Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives. msu.edu

In the context of the Williamson ether synthesis, the use of phase-transfer catalysis (PTC) represents a significant green improvement. acs.org PTC allows the reaction to be carried out in a two-phase system (e.g., aqueous/organic), eliminating the need for anhydrous solvents and often allowing for milder reaction conditions. acs.org Catalysts like tetrabutylammonium (B224687) bromide can facilitate the transfer of the alkoxide from the aqueous phase to the organic phase where it reacts with the benzyl halide. utahtech.edu

The use of ionic liquids (ILs) as solvents is another green alternative. tandfonline.com ILs are non-volatile, thermally stable, and can be recycled, reducing the environmental impact associated with volatile organic compounds (VOCs). alfa-chemistry.com Room-temperature ionic liquids have been shown to promote the Williamson ether synthesis, sometimes acting as both the solvent and a promoter. tandfonline.comorganic-chemistry.org

Table 2: Application of Green Chemistry Principles to Ether Synthesis
Green Chemistry PrincipleApplication in Benzyl 4-(t-butoxy)butylether SynthesisExample
CatalysisUse of transition metal or organocatalysts instead of stoichiometric reagents.Iron-catalyzed dehydrative etherification. acs.org
Safer SolventsReplacing traditional volatile organic solvents (VOCs).Use of ionic liquids or performing the reaction in water with a phase-transfer catalyst. tandfonline.com
Energy EfficiencyEmploying methods that reduce energy consumption.Microwave-assisted synthesis to shorten reaction times. wikipedia.org
Reduce DerivativesMinimizing the use of protecting groups to reduce steps and waste.Developing a one-pot synthesis from 1,4-butanediol.

Development of Solvent-Minimizing or Solvent-Free Methodologies

The Williamson ether synthesis is a widely employed and versatile method for the preparation of ethers, including Benzyl 4-(t-butoxy)butylether. masterorganicchemistry.comorganic-chemistry.orgbyjus.com This S(_N)2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. pearson.com The synthesis of Benzyl 4-(t-butoxy)butylether would likely proceed via the reaction of the potassium salt of 4-(t-butoxy)butan-1-ol with benzyl chloride.

Recent advancements in the Williamson ether synthesis have focused on reducing or eliminating the need for organic solvents, which are major contributors to chemical waste. ias.ac.in One effective approach is the use of solid-supported bases or carrying out the reaction under solvent-free conditions. For instance, the use of solid potassium hydroxide (B78521) pellets has been shown to be effective in the solvent-free synthesis of allyl and benzyl ethers. ias.ac.in This method avoids the use of a separate solvent, simplifying the work-up procedure and reducing waste.

Another significant development in minimizing solvent use and enhancing reaction efficiency is the application of phase-transfer catalysis (PTC). researchgate.netphasetransfer.com In the context of synthesizing Benzyl 4-(t-butoxy)butylether, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the reaction between the aqueous phase containing the alkoxide and the organic phase of the benzyl chloride, potentially even under solvent-free or minimal solvent conditions. researchgate.net PTC can lead to increased reaction rates, milder reaction conditions, and reduced quantities of by-products. crdeepjournal.org The catalyst, being in its own phase, can often be easily separated and recycled, further contributing to waste reduction. researchgate.net

Microwave-assisted synthesis is another technique that can promote solvent-free reactions. While not specifically documented for Benzyl 4-(t-butoxy)butylether, microwave irradiation has been successfully used in the solvent-free preparation of other benzyl ethers, often in the presence of a solid base and a phase-transfer catalyst. ias.ac.in This method can dramatically reduce reaction times and improve yields.

A hypothetical solvent-minimizing synthesis of Benzyl 4-(t-butoxy)butylether is presented in the following reaction scheme:

Scheme 1: Proposed Solvent-Minimizing Synthesis of Benzyl 4-(t-butoxy)butylether

Reaction scheme for the synthesis of Benzyl 4-(t-butoxy)butylether

In this proposed scheme, 4-(t-butoxy)butan-1-ol is deprotonated by solid potassium hydroxide. The resulting alkoxide then reacts with benzyl chloride, facilitated by a phase-transfer catalyst (Q(_4)NX), to yield Benzyl 4-(t-butoxy)butylether and potassium chloride. The reaction is envisioned to proceed with minimal or no solvent.

Atom Economy and Waste Reduction Metrics

Green chemistry emphasizes the importance of designing chemical processes that are efficient in their use of raw materials and minimize waste generation. scranton.edu Two key metrics for evaluating the environmental performance of a chemical reaction are atom economy and the Environmental Factor (E-factor). nih.gov

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu It is calculated as:

[ \text{Atom Economy (%)} = \frac{\text{Molecular Weight of Desired Product}}{\text{Sum of Molecular Weights of all Reactants}} \times 100 ]

For the proposed synthesis of Benzyl 4-(t-butoxy)butylether via the Williamson ether synthesis (from 4-(t-butoxy)butan-1-ol, benzyl chloride, and potassium hydroxide), the atom economy can be calculated as follows:

CompoundFormulaMolecular Weight ( g/mol )
Desired Product
Benzyl 4-(t-butoxy)butyletherC({15})H({24})O({2})236.35
Reactants
4-(t-butoxy)butan-1-olC({8})H({18})O(_{2})146.23
Benzyl ChlorideC({7})H({7})Cl126.58
Potassium HydroxideKOH56.11

Calculation:

[ \text{Atom Economy (%)} = \frac{236.35}{146.23 + 126.58 + 56.11} \times 100 = \frac{236.35}{328.92} \times 100 \approx 71.86% ]

This calculation reveals that, even under ideal conditions with 100% yield, a significant portion of the reactant mass is converted into by-products (potassium chloride and water).

Waste Reduction Metrics: The E-Factor

The Environmental Factor (E-factor) provides a more comprehensive measure of the waste generated in a chemical process, as it takes into account not only the by-products but also solvent losses, unreacted starting materials, and reagents used in work-up and purification. nih.govyoutube.comlibretexts.org The E-factor is calculated as:

[ \text{E-factor} = \frac{\text{Total Mass of Waste (kg)}}{\text{Mass of Product (kg)}} ]

An ideal E-factor is 0. libretexts.org The table below presents a hypothetical E-factor calculation for the synthesis of Benzyl 4-(t-butoxy)butylether, assuming a solvent-based Williamson ether synthesis with a subsequent purification step.

ParameterValueNotes
Product
Mass of Benzyl 4-(t-butoxy)butylether1.0 kg
Inputs
Mass of 4-(t-butoxy)butan-1-ol0.75 kgAssuming an 85% yield
Mass of Benzyl Chloride0.65 kgAssuming an 85% yield
Mass of Potassium Hydroxide0.29 kgAssuming an 85% yield
Mass of Solvent (e.g., Toluene)5.0 kgFor reaction and work-up
Mass of Water (for washing)2.0 kg
Mass of Drying Agent (e.g., MgSO(_4))0.1 kg
Total Input Mass 8.79 kg
Waste
Mass of By-products (KCl, H({2})O)0.39 kgStoichiometric by-products
Unreacted Starting Materials & Reagents0.26 kgAssuming 15% loss
Solvent and Water Waste7.0 kgAssuming no recycling
Drying Agent Waste0.1 kg
Total Waste Mass 7.75 kg
E-Factor 7.75

The hypothetical E-factor of 7.75 highlights the significant contribution of solvent and other process materials to the total waste generated. Implementing solvent-free or solvent-minimizing methodologies, as discussed in the previous section, would drastically reduce this E-factor. For example, if the reaction were conducted without a solvent and the aqueous work-up was minimized, the E-factor could be substantially lowered, bringing the synthesis closer to the ideals of green chemistry.

Reactivity and Chemical Transformations of Benzyl4 T Butoxy Butylether

Selective Cleavage Reactions of the Benzyl (B1604629) Ether Moiety

The benzyl ether group is a widely utilized protecting group for alcohols due to its general stability across a range of acidic and basic conditions. organic-chemistry.org However, it can be selectively cleaved through several distinct methodologies, including reductive, oxidative, and Lewis acid-mediated pathways.

Catalytic Hydrogenolysis and Reductive Deprotection Methods

One of the most common and mildest methods for the deprotection of benzyl ethers is catalytic hydrogenolysis. chemrxiv.org This process involves the cleavage of the carbon-oxygen bond between the benzylic carbon and the ether oxygen using hydrogen gas in the presence of a metal catalyst. ambeed.comyoutube.com

The reaction transforms the benzyl ether into the corresponding alcohol and toluene (B28343). organic-chemistry.orgyoutube.com Palladium on carbon (Pd/C) is the most frequently employed catalyst for this transformation. chemrxiv.org Palladium is often chosen over other metals like platinum or ruthenium due to its lower tendency to cause the saturation of aromatic rings. chemrxiv.org Alternative catalysts, such as Raney Nickel, can also be effective. rsc.org The reaction is typically performed under a hydrogen atmosphere in a suitable solvent, such as ethanol. youtube.comrsc.org The selectivity of hydrogenolysis allows for the removal of the benzyl group in the presence of many other functional groups, although other reducible moieties may be sensitive to the conditions. nih.govresearchgate.net To enhance selectivity and prevent unwanted side reactions, such as the saturation of the benzyl group's aromatic ring, a catalyst pre-treatment strategy can be employed. chemrxiv.org

Catalyst SystemTypical ConditionsSubstrate ScopeReference(s)
Pd/C, H₂ 1 atm H₂, Ethanol, Room Temp.General, widely applicable organic-chemistry.orgchemrxiv.org
Raney-Ni, H₂ 1 atm H₂, 50 °CAlternative to Pd/C rsc.org
Pd/C(en), H₂ H₂ atmosphereChemoselective for various groups in the presence of O-benzyl researchgate.net

This table summarizes common catalytic systems for the reductive cleavage of benzyl ethers.

Oxidative Decleavage Pathways

Oxidative cleavage provides a valuable alternative to hydrogenolysis, particularly when the molecule contains functional groups that are sensitive to reductive conditions, such as alkenes or alkynes. nih.gov A variety of oxidizing agents can effect the removal of a benzyl group.

A prominent reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov While simple benzyl ethers typically react more slowly with DDQ than electron-rich analogues like p-methoxybenzyl (PMB) ethers, the reaction can be facilitated. nih.gov The use of visible light irradiation has been shown to promote the DDQ-mediated cleavage of simple benzyl ethers, reducing reaction times and improving efficiency. nih.govresearchgate.netacs.org Such reactions are often conducted in solvents like dichloromethane. nih.gov Other oxidative methods include the use of ozone or catalytic systems like a nitroxyl (B88944) radical in combination with a co-oxidant. organic-chemistry.org

Reagent/SystemConditionsNotesReference(s)
DDQ Wet CH₂Cl₂, Room Temp.Standard for electron-rich benzyl ethers, slower for simple benzyl ethers nih.gov
DDQ, Visible Light MeCN, PhotoirradiationEnables cleavage of simple benzyl ethers with catalytic or stoichiometric DDQ nih.govresearchgate.netacs.org
Ozone (O₃) -Results in benzoic ester/acid byproducts organic-chemistry.org
Nitroxyl radical / PIFA Ambient Temp.Catalytic system with broad substrate scope organic-chemistry.org

This table outlines various methods for the oxidative deprotection of benzyl ethers.

Lewis Acid-Mediated Cleavage

Lewis acids can also be employed to cleave benzyl ethers, although harsh conditions can limit the functional group tolerance of this approach. organic-chemistry.org Modern methodologies have focused on developing milder and more selective Lewis acid-based reagents.

A notable example is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which has been demonstrated to efficiently debenzylate alcohols under mild conditions. organic-chemistry.org This reagent exhibits excellent chemoselectivity, tolerating a broad array of other protecting groups, including silyl (B83357) ethers, esters, and lactones. organic-chemistry.org Other Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can also be used, sometimes in conjunction with a cation scavenger to improve reaction outcomes. researchgate.net It is important to note that the selectivity of some Lewis acids can be highly specific; for instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters while leaving benzyl ethers intact. researchgate.net

Lewis AcidConditionsSelectivity/NotesReference(s)
BCl₃·SMe₂ CH₂Cl₂, 0 °C to Room Temp.High selectivity; tolerates silyl ethers, esters organic-chemistry.org
BF₃·OEt₂ / Scavenger -Used with scavengers like mercaptoacetic acid researchgate.net
BCl₃ / Scavenger Low Temp.Chemoselective debenzylation of aryl benzyl ethers organic-chemistry.org

This table presents Lewis acid reagents used for the cleavage of benzyl ethers.

Deprotection Strategies for the t-Butoxy Protecting Group

The tert-butyl (t-butyl) ether is characterized by its stability to a wide range of nucleophilic and basic reagents, but its susceptibility to cleavage under acidic conditions. acs.org This reactivity profile dictates the primary strategies for its removal.

Acid-Mediated Deprotection Mechanisms and Conditions

The standard method for cleaving a t-butyl ether is through acid catalysis. pearson.com The mechanism begins with the protonation of the ether oxygen by an acid, which transforms the hydroxyl group into a good leaving group. pearson.comstackexchange.com Subsequent cleavage of the C-O bond results in the formation of the desired alcohol and a relatively stable tertiary tert-butyl carbocation. stackexchange.com This carbocation is then typically neutralized by reaction with a nucleophile or by eliminating a proton to form isobutylene (B52900). stackexchange.com

A diverse range of acids can be utilized for this deprotection. Strong acids like trifluoroacetic acid (TFA) are highly effective. stackexchange.com Milder and more selective conditions can also be employed. For example, aqueous phosphoric acid has been reported as an effective reagent for the deprotection of t-butyl ethers, esters, and carbamates, with the advantage of tolerating other acid-sensitive groups like benzyl esters. organic-chemistry.orgorganic-chemistry.org Lewis acids, such as zinc bromide, have also been used for the chemoselective hydrolysis of t-butyl esters, and this principle can extend to ethers. semanticscholar.org

Acid ReagentTypical ConditionsKey FeaturesReference(s)
Trifluoroacetic Acid (TFA) CH₂Cl₂, Room Temp.Strong acid, highly effective stackexchange.com
Aqueous Phosphoric Acid -Mild, environmentally benign, and selective organic-chemistry.orgorganic-chemistry.org
CeCl₃·7H₂O / NaI Acetonitrile, 40-70 °CCatalytic system acs.orgorganic-chemistry.org
ZnBr₂ CH₂Cl₂Lewis acid conditions semanticscholar.org

This table summarizes various acidic conditions for the deprotection of t-butyl ethers.

Thermal and Catalytic Deprotection Protocols

Beyond conventional acid catalysis, other methods for the removal of the t-butyl group have been developed, including thermal and alternative catalytic approaches.

Thermal deprotection of t-butyl ethers generally requires high temperatures. acs.org The use of continuous flow reactors allows for reactions to be conducted at elevated temperatures and pressures (e.g., 120–240 °C), which can facilitate the reagent-free thermolysis of t-butyl esters and related groups. acs.orgnih.gov Similar high-temperature conditions (120-240 °C) in flow chemistry have been applied to the deprotection of N-Boc groups, which are structurally analogous. acs.org

Milder, non-acidic catalytic methods offer significant advantages. A notable system involves the combination of the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), with a silane (B1218182) like triethylsilane. acs.orgacs.org This protocol catalytically cleaves t-butyl ethers under mild conditions, avoiding the need for strong acids or high heat. acs.org The mechanism is proposed to involve activation of the Si-H bond by the radical cation, which facilitates the deprotection. acs.org

Deprotection MethodConditionsNotesReference(s)
Thermal (Flow Reactor) 120-240 °CReagent-free, requires specialized equipment acs.orgnih.gov
Magic Blue (MB•+) / HSiEt₃ Room Temp.Mild, catalytic, avoids strong acids acs.orgacs.org

This table details thermal and alternative catalytic protocols for t-butyl ether cleavage.

Lack of Specific Research Data on Benzyl 4-(t-butoxy)butylether Precludes Article Generation

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of specific research data concerning the chemical compound Benzyl 4-(t-butoxy)butylether. Consequently, it is not possible to generate the requested article focusing on its reactivity and chemical transformations as outlined. The user's strict requirement for detailed research findings, data tables, and adherence to a specific outline concerning functionalization, reaction profiles, and mechanistic investigations cannot be met due to the absence of published studies on this particular molecule.

The search for information on Benzyl 4-(t-butoxy)butylether did not yield any specific experimental studies detailing the functionalization of its butyl chain, its reaction profile with common organic reagents, or any mechanistic investigations of its transformations. While general principles of organic chemistry allow for predictions about the reactivity of its constituent functional groups—the benzyl ether, the t-butyl ether, and the alkane chain—this would be purely theoretical. The user's instructions to provide an authoritative article based on diverse and detailed research findings cannot be fulfilled with hypothetical information.

Information on related, but structurally distinct, compounds is available. For instance, the general reactivity of benzyl ethers, including their cleavage and oxidation, is well-documented. organic-chemistry.orgrsc.orgresearchgate.net Similarly, the principles of nucleophilic substitution at the benzylic position and electrophilic aromatic substitution on alkyl-substituted benzene (B151609) rings are extensively covered in the chemical literature. pearson.comstackexchange.commsu.eduucalgary.caucalgary.calibretexts.orgyoutube.com However, none of the retrieved sources provide specific examples, data, or reaction conditions pertaining to Benzyl 4-(t-butoxy)butylether itself.

Without dedicated research on this specific compound, any attempt to create the requested content would fall outside the user's explicit instructions to avoid information that is not based on detailed research findings. Therefore, the generation of a scientifically accurate and appropriately sourced article according to the provided outline is not feasible at this time.

Mechanistic Investigations of Key Transformations Involving Benzyl4-(t-butoxy)butylether

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reaction pathways for the cleavage of Benzyl 4-(t-butoxy)butylether are governed by distinct kinetic and thermodynamic principles related to its benzyl and tert-butyl ether groups.

The acidic cleavage of the tert-butyl ether proceeds through a mechanism that can be described as either SN1 or E1. libretexts.org This is due to the formation of a relatively stable tertiary carbocation upon protonation of the ether oxygen and subsequent departure of the alcohol. libretexts.org These reactions are generally fast and can occur at moderate temperatures. libretexts.org For example, tert-butyl ethers can be cleaved with trifluoroacetic acid at 0 °C. libretexts.org The stability of the resulting carbocation is a key thermodynamic driving force for this reaction.

On the other hand, the cleavage of the benzyl ether can proceed via different pathways. Under acidic conditions with strong nucleophilic acids like HBr or HI, the reaction follows an SN2 mechanism where the halide ion attacks the less hindered carbon of the protonated ether. libretexts.org A more common and milder method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.com This reaction involves the use of a palladium catalyst on carbon (Pd/C) and a source of hydrogen. youtube.com The reaction is typically carried out under neutral conditions and is highly efficient. youtube.com The mechanism of hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium surface.

The selective cleavage of one ether group in the presence of the other is a key aspect of the reactivity of Benzyl 4-(t-butoxy)butylether. Given that tert-butyl ethers are stable to catalytic hydrogenation, it is possible to selectively cleave the benzyl ether using H₂/Pd/C while leaving the tert-butyl ether intact. Conversely, the tert-butyl ether can be selectively cleaved under mild acidic conditions that may not affect the benzyl ether, although strong acidic conditions will likely cleave both.

Table 1: Comparison of Reaction Conditions for Ether Cleavage

Ether TypeReagentsMechanismTypical Conditions
tert-Butyl Ether Strong Acids (e.g., TFA, HBr, HI)SN1 / E10 °C to room temperature
Benzyl Ether Strong Acids (e.g., HBr, HI)SN2Reflux
H₂, Pd/CHydrogenolysisRoom temperature, atmospheric pressure

This interactive table allows for a direct comparison of the conditions required for the cleavage of the two ether functionalities within Benzyl 4-(t-butoxy)butylether.

Identification and Characterization of Reaction Intermediates

The chemical transformations of Benzyl 4-(t-butoxy)butylether involve distinct reaction intermediates depending on the reaction pathway.

In the acid-catalyzed cleavage of the tert-butyl ether, the key intermediate is a tert-butyl carbocation . This planar, sp²-hybridized species is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups. The formation of this stable carbocation is a critical factor in the facility of the SN1/E1 cleavage pathway. libretexts.org This intermediate can then be trapped by a nucleophile (SN1) or lose a proton to form isobutylene (E1).

For the acidic cleavage of the benzyl ether via an SN2 mechanism, the primary intermediate is a protonated ether . The oxygen atom of the ether is protonated by the strong acid, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by the conjugate base of the acid (e.g., Br⁻ or I⁻).

In the case of catalytic hydrogenolysis of the benzyl ether, the reaction proceeds on the surface of the palladium catalyst. While the precise intermediates are transient and difficult to isolate, the proposed mechanism involves the formation of an organopalladium intermediate following the oxidative addition of the C-O bond of the benzyl group to the Pd(0) surface. Subsequent steps involve the reaction with hydrogen to release the debenzylated alcohol and toluene, regenerating the catalyst.

Table 2: Key Reaction Intermediates

Reaction PathwayKey IntermediateCharacteristics
Acidic Cleavage of t-Butyl Ethertert-Butyl CarbocationTertiary, planar, stabilized by hyperconjugation
Acidic Cleavage of Benzyl EtherProtonated EtherActivated electrophilic center for SN2 attack
Catalytic Hydrogenolysis of Benzyl EtherOrganopalladium SpeciesSurface-bound intermediate in the catalytic cycle

This interactive table summarizes the primary intermediates involved in the main chemical transformations of Benzyl 4-(t-butoxy)butylether.

Advanced Spectroscopic and Structural Elucidation of Benzyl 4-(t-butoxy)butylether

Following a comprehensive search of available scientific literature and spectral databases, it has been determined that detailed experimental spectroscopic data for the specific chemical compound "Benzyl 4-(t-butoxy)butylether" is not publicly available.

While spectroscopic data exists for structurally related compounds, such as Benzyl butyl ether and Benzyl tert-butyl ether, the precise ¹H NMR, ¹³C NMR, two-dimensional NMR, and mass spectrometry data required to fulfill the requested detailed analysis for Benzyl 4-(t-butoxy)butylether could not be located.

Therefore, it is not possible to provide a scientifically accurate and thorough article based on the provided outline without access to the necessary experimental data for this specific compound. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Structural Elucidation of Benzyl4 T Butoxy Butylether

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Benzyl (B1604629) 4-(t-butoxy)butylether would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. Due to the absence of direct experimental data for Benzyl 4-(t-butoxy)butylether in the public domain, the following analysis is based on the expected vibrational frequencies for its functional groups, drawing parallels from similar compounds.

The key functional groups in Benzyl 4-(t-butoxy)butylether are the benzyl group (a benzene (B151609) ring attached to a CH2 group), an ether linkage (C-O-C), and a tert-butoxy (B1229062) group. The expected IR absorption bands are detailed in the table below.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **Significance
C-H (Aromatic)Stretching3100 - 3000Indicates the presence of the benzene ring.
C-H (Aliphatic)Stretching3000 - 2850Corresponds to the C-H bonds in the butyl and benzyl CH2 groups.
C=C (Aromatic)Stretching1600 - 1450Characteristic of the carbon-carbon double bonds within the benzene ring.
C-O (Ether)Stretching1260 - 1000A strong band indicative of the ether linkages.
C-H (Aromatic)Out-of-plane Bending900 - 675These bands can help determine the substitution pattern of the benzene ring.

The C-H stretching vibrations of the aromatic ring are typically observed at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches from the butyl chain and the benzylic methylene (B1212753) group appear just below 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. One of the most prominent features in the IR spectrum of an ether is the strong C-O stretching band, which is expected to appear in the 1260-1000 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations can provide information about the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Structure Determination

To perform a single crystal X-ray diffraction experiment, a high-quality single crystal of Benzyl 4-(t-butoxy)butylether would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots.

The positions and intensities of these spots are used to calculate an electron density map of the repeating unit cell of the crystal. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the molecular structure. Key parameters that would be obtained from a successful crystal structure determination are presented in the table below.

Crystallographic Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.

Conformational Analysis in the Crystalline State

The single crystal structure would provide invaluable information about the preferred conformation of Benzyl 4-(t-butoxy)butylether in the solid state. The flexibility of the butyl ether chain allows for multiple possible conformations. The torsion angles around the C-C and C-O bonds would reveal the specific arrangement adopted by the molecule to achieve the most stable packing in the crystal lattice.

Of particular interest would be the orientation of the benzyl group relative to the butoxy chain and the conformation of the tert-butyl group. The interplay of intermolecular forces, such as van der Waals interactions, in the crystal packing would dictate the observed conformation. This analysis would provide a detailed snapshot of the molecule's three-dimensional shape, which is crucial for understanding its physical properties and potential interactions with other molecules.

Computational and Theoretical Studies on Benzyl4 T Butoxy Butylether

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and localization of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack. ucsb.edu

For Benzyl (B1604629) 4-(t-butoxy)butylether, the HOMO is expected to be primarily localized on the electron-rich regions: the π-system of the benzyl group's aromatic ring and the lone pair electrons of the ether oxygen atom. This localization suggests that these sites would be the most reactive towards electrophiles. Conversely, the LUMO is anticipated to be an antibonding π* orbital distributed over the aromatic ring, making this part of the molecule the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Benzyl 4-(t-butoxy)butylether
OrbitalEnergy (eV)
HOMO-8.95
LUMO-0.75
HOMO-LUMO Gap (ΔE)8.20

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom. wikipedia.org A more visual representation is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution three-dimensionally. libretexts.orgdeeporigin.com MEP maps use color gradients, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential). ias.ac.in

In Benzyl 4-(t-butoxy)butylether, the highest negative charge is expected to be centered on the electronegative ether oxygen atom. researchgate.net The π-system of the aromatic ring may also exhibit some negative potential. researchgate.net In contrast, the hydrogen atoms, particularly those on the benzylic carbon, are expected to carry a partial positive charge. This charge separation results in a net dipole moment for the molecule. libretexts.org

Table 2: Hypothetical Mulliken Partial Atomic Charges for Selected Atoms in Benzyl 4-(t-butoxy)butylether
AtomHypothetical Mulliken Charge (a.u.)
Ether Oxygen (O)-0.55
Benzylic Carbon (CH₂)-0.18
Adjacent Butyl Carbon (O-CH₂)-0.15
Quaternary Carbon (t-butyl)-0.25

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows a molecule to adopt various spatial arrangements, known as conformations. Understanding these conformations and their relative energies is crucial for predicting a molecule's physical properties and biological activity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques used to study the conformational flexibility of molecules. acs.orgaip.org MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. MD simulations extend this by calculating the forces on each atom and solving Newton's equations of motion, thereby simulating the molecule's movement over time. semanticscholar.orgtheisticscience.com

For a flexible molecule like Benzyl 4-(t-butoxy)butylether, these simulations can explore the vast conformational space arising from rotations around several key single bonds, including the Ph-CH₂, CH₂-O, O-CH₂, and the C-C bonds within the butyl chain.

A Potential Energy Surface (PES) provides a map of a molecule's energy as a function of its geometry. researchgate.net By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, one can identify stable conformations (local minima) and the lowest-energy conformation (global minimum). q-chem.com

For Benzyl 4-(t-butoxy)butylether, the most significant factor influencing its conformation is steric hindrance between the bulky benzyl and t-butyl groups. lumenlearning.comresearchgate.net A PES scan would likely reveal that conformations minimizing this steric clash are the most stable. The global minimum would probably feature an anti or staggered arrangement around the central C-O-C-C backbone, keeping the large substituents as far apart as possible. libretexts.org

Table 3: Hypothetical Relative Energies of Key Conformers of Benzyl 4-(t-butoxy)butylether
Conformer (Dihedral Angle C-O-C-C)Relative Energy (kcal/mol)Description
Anti (~180°)0.00Global Minimum; least steric strain.
Gauche (~60°)1.20Local Minimum; moderate steric strain.
Eclipsed (~0°)5.50Transition State; high steric and torsional strain.

Theoretical Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. It allows for the study of transient species like transition states, which are high-energy structures that cannot be isolated experimentally. youtube.com

A characteristic reaction of ethers is acid-catalyzed cleavage. masterorganicchemistry.comwikipedia.orglibretexts.org For Benzyl 4-(t-butoxy)butylether, a plausible mechanism would begin with the protonation of the ether oxygen by a strong acid (e.g., HBr or HI), converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org

Given the structure, the cleavage could proceed via two main pathways. Due to the stability of the benzyl carbocation, an Sₙ1 mechanism is highly probable at the benzylic position. This would involve the departure of 4-(t-butoxy)butanol to form the benzyl cation, which is then attacked by a halide nucleophile. The alternative Sₙ2 pathway would involve the nucleophile attacking the less sterically hindered carbon. Theoretical modeling can calculate the activation energies for both pathways to predict the major products.

Table 4: Hypothetical Activation Energies for a Proposed Acid-Catalyzed Cleavage Reaction
Reaction StepPathwayHypothetical Activation Energy (Ea) (kcal/mol)
Protonation of Ether Oxygen-~5-10
C-O Bond CleavageSₙ1 (forming Benzyl Cation)~15-20
Sₙ2 (at Benzylic Carbon)~25-30

Computational Simulation of Ether Cleavage Pathways

The cleavage of ether linkages is a fundamental reaction in organic synthesis, often involving the use of protecting groups. Benzyl 4-(t-butoxy)butylether possesses two distinct ether linkages: a benzyl ether and a tert-butyl ether. Computational simulations, typically employing density functional theory (DFT), can elucidate the mechanisms of their cleavage.

Theoretical studies on similar ether compounds suggest that the cleavage pathways are highly dependent on the reaction conditions. For instance, the cleavage of a benzyl ether can proceed through mechanisms such as hydrogenolysis or oxidation. acs.org Computational models can map the potential energy surface for these reactions, identifying transition states and intermediates, thereby predicting the most favorable pathway.

The tert-butyl ether linkage, on the other hand, is known for its stability under many conditions but can be cleaved under acidic catalysis. pearson.comorganic-chemistry.org Computational simulations can model the protonation of the ether oxygen and the subsequent dissociation to form a stable tert-butyl cation and the corresponding alcohol. The energy barriers associated with these steps can be calculated to predict the reaction kinetics.

For Benzyl 4-(t-butoxy)butylether, computational studies would likely investigate the selective cleavage of either ether group. By simulating the reaction under different catalytic conditions (e.g., acidic, basic, or metal-catalyzed), the relative activation energies for the cleavage of the benzyl versus the tert-butyl ether can be determined, providing a theoretical basis for achieving selective deprotection in a synthetic context.

Table 1: Theoretical Activation Energies for Ether Cleavage Pathways Please note: The following data is illustrative and based on general principles of ether cleavage, as specific computational data for Benzyl 4-(t-butoxy)butylether is not available.

Ether LinkageCleavage ConditionProposed MechanismCalculated Activation Energy (kcal/mol)
Benzyl EtherHydrogenolysis (e.g., H₂, Pd/C)Oxidative addition of C-O bond to metal surface15-25
Benzyl EtherStrong Acid (e.g., HBr)SN2 attack by bromide on the benzylic carbon20-30
t-Butyl EtherModerate Acid (e.g., TFA)Unimolecular dissociation of the protonated ether (SN1-like)10-20
t-Butyl EtherLewis Acid (e.g., FeCl₃)Coordination of Lewis acid to ether oxygen followed by cleavage12-22

Prediction of Protecting Group Reactivity Profiles

The concept of protecting groups is central to modern organic synthesis, and computational chemistry can predict their reactivity and stability. pearson.com The benzyl and tert-butyl ether moieties in Benzyl 4-(t-butoxy)butylether serve as protecting groups for the respective alcohol functionalities.

The reactivity profile of the benzyl ether group is characterized by its stability to a wide range of acidic and basic conditions, while being susceptible to cleavage by hydrogenolysis and strong oxidizing agents. acs.org Computational methods can quantify this reactivity by calculating properties such as bond dissociation energies and frontier molecular orbital energies, which correlate with the ease of hydrogen abstraction or electron transfer.

Conversely, the tert-butyl ether group is exceptionally stable to basic and nucleophilic reagents but is readily cleaved under acidic conditions. organic-chemistry.org Theoretical calculations can model the proton affinity of the ether oxygen and the stability of the resulting tert-butyl carbocation, providing a quantitative measure of its acid lability.

For a molecule containing both protecting groups, computational studies can predict the conditions under which one group can be selectively removed in the presence of the other. This involves calculating the reaction profiles for the cleavage of each group under various simulated reaction environments. The results of such studies can guide the development of efficient and selective synthetic strategies.

Prediction and Validation of Spectroscopic Properties

Computational quantum chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and Raman spectra. These predictions can aid in the structural elucidation and characterization of compounds like Benzyl 4-(t-butoxy)butylether.

Theoretical NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory, can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants. researchgate.net

For Benzyl 4-(t-butoxy)butylether, computational models would first involve geometry optimization to find the lowest energy conformation of the molecule. Following this, the magnetic shielding tensors for each nucleus can be calculated. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational dynamics that are not fully captured by the computational model.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of Benzyl 4-(t-butoxy)butylether Please note: This data is representative and based on computational studies of similar benzyl ether and t-butyl ether containing compounds.

AtomFragmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂- (Benzylic)Benzyl Group4.5 - 4.770 - 75
Aromatic C-HBenzyl Group7.2 - 7.4127 - 129
Aromatic C (quaternary)Benzyl Group-137 - 139
-C(CH₃)₃t-Butyl Group1.2 - 1.427 - 29
-C(CH₃)₃ (quaternary)t-Butyl Group-72 - 75
-O-CH₂-Butyl Chain3.4 - 3.668 - 72
-CH₂-Butyl Chain1.5 - 1.825 - 30

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. rasayanjournal.co.in

The process begins with the optimization of the molecular geometry, followed by the calculation of the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For Benzyl 4-(t-butoxy)butylether, the calculated IR and Raman spectra would show characteristic bands corresponding to the functional groups present. For example, C-H stretching vibrations of the aromatic ring and the alkyl chains, C-O stretching of the ether linkages, and bending vibrations of the methyl and methylene (B1212753) groups would all be predicted. rasayanjournal.co.in The calculated spectra can be a powerful tool for confirming the identity and purity of a synthesized compound.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of Benzyl 4-(t-butoxy)butylether Please note: This data is illustrative and based on computational studies of molecules with similar functional groups.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H StretchBenzyl Group3000 - 3100Medium
Aliphatic C-H StretchButyl and t-Butyl Groups2850 - 3000Strong
C=C Aromatic Ring StretchBenzyl Group1450 - 1600Medium to Strong
CH₂ ScissoringButyl Chain1440 - 1470Medium
CH₃ Asymmetric Bendingt-Butyl Group1430 - 1470Medium
CH₃ Symmetric Bendingt-Butyl Group1365 - 1385Medium (often a doublet)
C-O Ether StretchBenzyl and t-Butyl Ethers1050 - 1250Strong
Aromatic C-H Out-of-Plane BendBenzyl Group690 - 900Strong

Applications of Benzyl 4-(t-butoxy)butylether in Advanced Organic Synthesis and Materials Science

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research detailing the applications of the precise chemical compound “Benzyl 4-(t-butoxy)butylether” within the outlined contexts. The search did not yield any data on its role as a strategic building block in the synthesis of natural products, pharmaceutical intermediates, or agrochemicals. Similarly, no information was found regarding its involvement in polymer chemistry, either as a precursor for specialty polyethers or in the development of cross-linking agents.

The constituent functional groups of the molecule, namely benzyl ethers and tert-butyl ethers, are well-documented in organic chemistry for distinct purposes. Benzyl ethers are frequently used as robust protecting groups for alcohols in the multi-step synthesis of complex molecules like natural products. acs.orgorganic-chemistry.org They are stable under a variety of reaction conditions and can be selectively removed when needed. organic-chemistry.org Tert-butyl ethers also serve as protecting groups for alcohols, and their synthesis and cleavage have been a subject of study. researchgate.net

In polymer science, related but structurally distinct monomers are utilized. For instance, tert-butyl vinyl ether has been used in living cationic polymerization to create precursor polymers. acs.org Additionally, other benzyl ether derivatives are synthesized for various applications, but these are not structurally equivalent to Benzyl 4-(t-butoxy)butylether. researchgate.net

Given the absence of specific data for "Benzyl 4-(t-butoxy)butylether" in the requested applications, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified outline. The compound does not appear to be a commonly used or reported reagent or building block in the fields of advanced organic synthesis or materials science based on available literature.

Applications of Benzyl4 T Butoxy Butylether in Advanced Organic Synthesis and Materials Science

Integration into Supramolecular Chemistry and Molecular Recognition

The unique architecture of Benzyl (B1604629) 4-(t-butoxy)butylether makes it an intriguing candidate for applications in supramolecular chemistry, where non-covalent interactions govern the assembly of complex, functional architectures. wikipedia.org The interplay between the aromatic benzyl group, the flexible butyl ether chain, and the bulky tert-butyl group could drive specific molecular recognition events.

Design of Host-Guest Systems

The structure of Benzyl 4-(t-butoxy)butylether is well-suited for its incorporation into host-guest systems. The benzyl group can participate in π-π stacking and CH-π interactions, which are crucial for the recognition of aromatic guest molecules. rsc.orgresearchgate.net The flexible butoxy chain can conform to the shape of a guest, while the bulky tert-butyl group can act as a steric barrier, influencing the selectivity of the host-guest complexation. nih.govwikipedia.org In such systems, the ether oxygen atoms could also act as hydrogen bond acceptors, further stabilizing the complex.

For instance, when incorporated into a larger macrocyclic host, the benzyl group could line a cavity, creating an aromatic pocket for the binding of electron-deficient guests. The t-butoxybutylether portion could provide a flexible and sterically-defined gate, controlling access to the binding site.

Contribution to Self-Assembly Processes

The amphiphilic nature of Benzyl 4-(t-butoxy)butylether, with its aromatic (benzyl) and aliphatic (butoxy) components, suggests a propensity for self-assembly in various solvents. In polar media, the hydrophobic benzyl and butyl groups would likely drive aggregation to minimize contact with the solvent, potentially forming micelles or vesicles. Conversely, in nonpolar solvents, dipole-dipole interactions involving the ether linkages could dominate. sigmaaldrich.com

The presence of the bulky tert-butyl group is expected to play a significant role in directing the geometry of self-assembled structures. aip.org By preventing overly dense packing, it could lead to the formation of porous materials or liquid crystalline phases. The ability of poly(benzyl ether) dendrons and dendrimers to form supramolecular gels highlights the potential for related, simpler structures like Benzyl 4-(t-butoxy)butylether to act as organogelators, forming fibrous networks through a combination of π-π stacking and van der Waals forces. rsc.orgrsc.org

Potential in Functional Materials Development

The combination of a thermally stable benzyl group and a flexible, lubricating ether chain points towards potential applications in the development of high-performance functional materials.

Application in High-Performance Coatings

Benzyl esters and ethers are known for their compatibility with a wide range of polymer systems, including polyurethanes, acrylics, and polyvinyl chloride. valtris.com They can act as plasticizers, improving the flexibility and durability of coatings. Benzyl alcohol, a related compound, is used to reduce the viscosity of epoxy resins, enhancing their application properties. hanepoxy.net It is plausible that Benzyl 4-(t-butoxy)butylether could function similarly as a reactive diluent or a high-boiling point solvent in coating formulations, contributing to improved flow, leveling, and film formation.

The bulky t-butyl group could also impart increased hydrophobicity and weathering resistance to the coating surface. The benzyl group, while generally stable, can be cleaved under specific oxidative or reductive conditions, suggesting a potential for creating coatings with tunable degradation profiles. nih.govorganic-chemistry.org

Table 1: Potential Contributions of Benzyl 4-(t-butoxy)butylether Moieties to Coating Properties

Molecular MoietyPotential Contribution to Coating PropertiesUnderlying Chemical Principle
Benzyl GroupImproved polymer compatibility, UV resistanceAromatic nature, π-π interactions with polymer backbones
Ether LinkageFlexibility, plasticization, adhesionRotational freedom of C-O bonds, polarity for substrate interaction
Butyl ChainIncreased flexibility, hydrophobicityNon-polar aliphatic chain
tert-Butyl GroupSteric bulk, controlled packing, enhanced hydrophobicityLarge, non-polar, space-filling group

Integration into Specialty Lubricants

Ethers, particularly long-chain and polyphenyl ethers, are valued for their thermal and chemical stability, making them suitable for high-performance lubricant applications. researchgate.netmdpi.com Ethers derived from biomass are being explored as renewable alternatives to petroleum-based lubricants. nih.gov Benzyl 4-(t-butoxy)butylether, with its combination of an aromatic group and a flexible alkyl ether chain, could exhibit desirable properties as a lubricant base oil or additive.

Table 2: Hypothetical Lubricant Properties Based on Structural Analogs

PropertyAnticipated Performance of Benzyl 4-(t-butoxy)butyletherRationale based on Structural Components
Thermal StabilityModerate to HighPresence of the stable benzyl group.
Viscosity IndexPotentially HighThe bulky t-butyl group may inhibit crystallization at low temperatures.
Oxidative StabilityModerateEther linkages can be susceptible to oxidation, but the benzyl group offers some protection.
Boundary LubricationGoodPolar ether groups can adsorb onto metal surfaces.

Environmental and Sustainability Considerations in the Lifecycle of Benzyl4 T Butoxy Butylether

Academic Investigations into Biodegradation Pathways and Environmental Fate

The biodegradation of Benzyl (B1604629) 4-(t-butoxy)butylether would likely involve the enzymatic cleavage of the ether bond. This process can be influenced by several factors:

The Benzyl Group: Compounds like benzyl alcohol are known to biodegrade under both aerobic and anaerobic conditions. taylorfrancis.com

The Ether Linkage: The stability of the ether bond can make it resistant to degradation compared to ester bonds.

The t-Butyl Group: The bulky nature of the tertiary-butyl group can sterically hinder enzyme access, potentially slowing the degradation rate. Studies on the biodegradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) show that these compounds can be degraded, often via monooxygenase enzymes, but the process can be slow. calpoly.educore.ac.uk

In aquatic and soil environments, microbial communities are the principal drivers of phthalate (B1215562) degradation. nih.gov The rate of biodegradation for a compound like Benzyl 4-(t-butoxy)butylether would depend on environmental conditions such as temperature, pH, and the presence of acclimated microbial populations. nih.govnih.gov For instance, the biodegradation of BBP is significantly slower in colder water. nih.gov

Anticipated Biodegradation Characteristics

Structural MoietyExpected Microbial InteractionPotential Degradation ProductsFactors Influencing Rate
Benzyl GroupSusceptible to oxidation and ring cleavage by various microorganisms.Benzyl alcohol, Benzoic acidAerobic/anaerobic conditions, microbial consortia present.
Ether LinkageCleavage by etherase enzymes, potentially a rate-limiting step.Benzyl alcohol and 4-(t-butoxy)butanolEnzyme specificity and availability.
t-Butyl GroupSteric hindrance may slow enzymatic attack. Can be degraded by specific monooxygenases.tert-Butyl alcoholPresence of specialized microorganisms.

Lifecycle Assessment (LCA) Methodologies Applied to Synthetic Routes

A Lifecycle Assessment (LCA) provides a "cradle-to-gate" evaluation of the environmental impacts associated with a chemical's synthesis. unimore.itmdpi.com The LCA for Benzyl 4-(t-butoxy)butylether would analyze inputs (raw materials, energy) and outputs (product, waste, emissions) at every stage of its production. mdpi.com The standard synthesis, likely a variation of the Williamson ether synthesis, involves reacting a benzyl halide (e.g., benzyl chloride) with 4-(t-butoxy)butanol.

Key stages and their environmental considerations include:

Raw Material Production: This stage assesses the environmental burden of producing precursors like benzyl chloride and 4-(t-butoxy)butanol. This includes the energy, solvents, and reagents used in their respective syntheses.

Chemical Synthesis: The core reaction step is analyzed for its energy consumption (heating/cooling), solvent use (e.g., toluene (B28343), THF), catalyst choice, and waste generation (e.g., inorganic salts). unimore.itacs.org The efficiency and yield of the reaction are critical metrics, as lower yields mean more waste per unit of product. unimore.it

Waste Management: The treatment and disposal of all waste streams, including used solvents and byproducts, are accounted for.

The choice of solvent and reaction conditions can significantly alter the environmental impact profile. unimore.it An LCA can compare different synthetic routes to identify the most environmentally benign option, for example, by quantifying impacts across categories like global warming potential, acidification, and ecotoxicity. mdpi.comtue.nl

Lifecycle Assessment Stages for Synthesis

Lifecycle StagePrimary InputsKey Environmental HotspotsPotential for Improvement
Raw Material AcquisitionPetrochemical feedstocks, energyFossil fuel depletion, emissions from precursor synthesis.Sourcing from renewable feedstocks.
ManufacturingSolvents, catalysts, energy (heating/cooling)Use of hazardous solvents, high energy demand, byproduct formation.Process intensification, use of greener solvents, improved catalysts.
PurificationEnergy (distillation), additional solventsHigh energy consumption, solvent waste.Optimizing reaction selectivity to reduce purification needs, solvent recycling.
Waste ManagementEnergy, treatment chemicalsToxicity of waste streams, energy for treatment.Designing high atom economy reactions to minimize waste.

Adherence to and Advancement of Green Chemistry Principles in Production and Use

The production of Benzyl 4-(t-butoxy)butylether can be significantly improved by applying the 12 Principles of Green Chemistry. sigmaaldrich.comresearchgate.net These principles provide a framework for designing safer, more efficient, and environmentally friendly chemical processes. imist.manih.gov

Key principles applicable to ether synthesis include:

Prevention: Designing syntheses to minimize waste generation is preferable to treating waste after it is created. nih.govnih.gov

Atom Economy: Traditional methods like the Williamson ether synthesis can have poor atom economy, generating significant salt byproducts. acs.org Alternative, more atom-economical routes, such as the direct dehydration of two different alcohols, are being explored for other ethers and could be applied here. acs.orgresearchgate.net

Less Hazardous Chemical Syntheses: This involves replacing toxic reagents and solvents. For example, using propylene (B89431) carbonate as a green, recyclable solvent or employing iron-based catalysts instead of more toxic heavy metals represents a greener approach to ether synthesis. acs.orgnih.gov Benzylating agents like 2-benzyloxypyridine under neutral conditions can be used as an alternative to methods requiring harsh acids or bases. beilstein-journals.org

Design for Energy Efficiency: Processes should be conducted at ambient temperature and pressure where possible. nih.gov Developing catalysts that function under milder conditions can drastically reduce energy consumption. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled. nih.gov Iron(II/III) chloride and other metal catalysts have been shown to be effective for benzyl ether synthesis. researchgate.netnih.gov

Use of Renewable Feedstocks: A long-term goal is to source starting materials like benzyl alcohol and butanol derivatives from renewable biomass instead of petrochemicals. nih.govnih.gov

Application of Green Chemistry Principles

Green Chemistry PrincipleRelevance to Benzyl 4-(t-butoxy)butylether SynthesisExample of Advancement
Atom EconomyMaximize incorporation of starting materials into the final product.Developing catalytic dehydrative coupling of alcohols to replace halide-based routes, producing only water as a byproduct. acs.org
Safer Solvents & AuxiliariesReduce the impact of solvents used in the reaction and purification.Replacing traditional solvents like toluene with greener alternatives such as propylene carbonate or trifluorotoluene. acs.orgbeilstein-journals.org
CatalysisImprove efficiency and reduce waste by using catalysts instead of stoichiometric reagents.Using recyclable iron catalysts for etherification, which are less toxic and more abundant than precious metal catalysts. nih.gov
Design for DegradationEnsure the final product breaks down into innocuous substances after its use.Incorporating functional groups that are more susceptible to microbial cleavage, though this may conflict with product stability requirements. nih.gov

Future Directions and Emerging Research Avenues for Benzyl4 T Butoxy Butylether

Development of Novel and Highly Efficient Synthetic Methodologies

The future synthesis of Benzyl (B1604629) 4-(t-butoxy)butylether will likely focus on convergent and highly efficient strategies that allow for modular construction and potential diversification. Current general methodologies for ether synthesis can be adapted and optimized for this specific target.

One promising approach involves a convergent synthesis starting from 1,4-butanediol (B3395766). This strategy would involve the selective mono-functionalization of the diol at each end. For instance, monosubstitution to form either 1,4-butanediol monobenzyl ether or 4-(t-butoxy)butan-1-ol would be the key initial step. The remaining free hydroxyl group could then be converted to the second ether functionality.

A plausible synthetic pathway could be:

Monobenzylation of 1,4-butanediol: This can be achieved using benzyl bromide with a carefully controlled stoichiometry of a base like sodium hydride to favor the mono-ether product.

t-Butylation of the remaining alcohol: The resulting 4-(benzyloxy)butan-1-ol can then be treated with a t-butylating agent. Traditional methods using isobutylene (B52900) and an acid catalyst could be employed, or milder, more modern methods could be developed.

Alternatively, the synthesis could commence with the mono-t-butylation of 1,4-butanediol to yield 4-(t-butoxy)butan-1-ol, followed by benzylation of the remaining hydroxyl group. chemicalbook.comusbio.netnih.govnist.govnih.gov

Future research in this area would likely focus on the development of catalytic and atom-economical methods. For example, the use of phase-transfer catalysis for the benzylation step could offer milder conditions and easier purification. Furthermore, the development of one-pot procedures from 1,4-butanediol, where both etherification steps are carried out sequentially in the same reaction vessel, would represent a significant increase in efficiency.

Proposed Synthetic Step Potential Reagents and Conditions Key Research Goal
Mono-benzylation of 1,4-butanediolBenzyl bromide, Sodium hydride, THFMaximizing selectivity for the mono-ether
Mono-t-butylation of 1,4-butanediolIsobutylene, Acid catalyst (e.g., H2SO4)Control of polymerization and side-products
Convergent etherificationWilliamson ether synthesisHigh overall yield and purity
One-pot synthesisSequential addition of reagentsProcess intensification and waste reduction

Exploration of Unconventional Reactivity Profiles and Chemical Transformations

The presence of two distinct ether linkages in Benzyl 4-(t-butoxy)butylether opens up avenues for exploring selective chemical transformations. The benzyl ether and the t-butyl ether exhibit different labilities towards various reagents, which could be exploited for orthogonal deprotection strategies in multi-step organic synthesis.

The benzyl ether is susceptible to cleavage by hydrogenolysis (e.g., H₂, Pd/C), a method that would likely leave the t-butyl ether intact. organic-chemistry.org Conversely, the t-butyl ether is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), which would typically not affect the benzyl ether. organic-chemistry.org

Future research could investigate the precise conditions for achieving high selectivity in these deprotection reactions. This would involve a systematic study of various catalysts, solvents, and reaction temperatures to define a robust orthogonal protecting group strategy.

Beyond selective cleavage, the flexible butyl chain could participate in intramolecular reactions. For instance, metal-catalyzed C-H activation of the butyl chain could lead to novel cyclization products. The ether oxygens could also act as directing groups in such transformations.

Transformation Potential Reagents Expected Outcome Research Focus
Selective Benzyl Ether CleavageH₂, Pd/C4-(t-butoxy)butan-1-olOptimization of catalyst and conditions for 100% selectivity
Selective t-Butyl Ether CleavageTrifluoroacetic acid in CH₂Cl₂4-(benzyloxy)butan-1-olExploring a range of acidic catalysts for mild and selective cleavage
C-H FunctionalizationTransition metal catalysts (e.g., Rh, Ru)Novel heterocyclic compoundsInvestigating regioselectivity and stereoselectivity

Integration into Advanced Chemical Technologies and Interdisciplinary Research

The bifunctional nature of Benzyl 4-(t-butoxy)butylether makes it an attractive candidate for applications in materials science and bioorganic chemistry. The distinct chemical handles at either end of the molecule, which can be selectively unmasked, allow for its use as a versatile linker. nih.govrsc.orgscbt.comacs.org

In materials science, it could be used to create well-defined polymer architectures. For example, one end could be attached to a solid support, and the other end, after deprotection, could initiate a polymerization reaction. This could be valuable in the synthesis of functionalized surfaces or polymer brushes.

In the realm of medicinal chemistry and drug delivery, such a linker could be used to conjugate a drug molecule to a targeting moiety. The differential stability of the two ether linkages could be exploited to design systems where the drug is released under specific physiological conditions (e.g., the acidic environment of a tumor).

Future interdisciplinary research could explore:

The synthesis of novel biodegradable polymers incorporating the Benzyl 4-(t-butoxy)butyl ether unit.

The development of antibody-drug conjugates where this molecule acts as a cleavable linker.

The use of this molecule in the construction of supramolecular assemblies.

Application of Machine Learning and Artificial Intelligence for Predictive Chemical Research

The field of chemistry is being revolutionized by the application of machine learning (ML) and artificial intelligence (AI). nih.govopenreview.netbeilstein-journals.orgopenreview.netacs.orgnih.govnih.govacs.orgeurekalert.orgarxiv.org For a molecule like Benzyl 4-(t-butoxy)butylether, where experimental data is scarce, these computational tools offer a powerful approach to predict its properties and reactivity, thereby guiding future experimental work.

Reaction Outcome and Optimization: ML models can be trained to predict the outcome of chemical reactions, including yield and selectivity. For the synthesis of Benzyl 4-(t-butoxy)butylether, such models could be used to optimize the conditions for the selective mono-functionalization of 1,4-butanediol, minimizing trial-and-error experimentation. beilstein-journals.orgnih.govnih.goveurekalert.orgarxiv.org

Property Prediction: The physicochemical and spectroscopic properties of Benzyl 4-(t-butoxy)butylether could be predicted using quantitative structure-property relationship (QSPR) models. This would allow for an in-silico assessment of its suitability for various applications, such as its potential as a solvent or a material building block.

Future research in this area would involve:

Developing bespoke ML models trained on datasets of similar bifunctional ethers to accurately predict the reactivity of Benzyl 4-(t-butoxy)butylether.

Integrating AI-driven synthesis planning with automated robotic platforms to accelerate the discovery and optimization of reactions involving this molecule.

Utilizing computational chemistry to generate high-quality data for training ML models to predict spectroscopic data (e.g., NMR and IR spectra) and other properties.

AI/ML Application Potential Impact on Research Data Requirements
RetrosynthesisProposing novel and efficient synthetic routesLarge databases of known chemical reactions
Reaction OptimizationPredicting optimal conditions for yield and selectivityExperimental data from high-throughput screening
Property PredictionEstimating physicochemical and spectroscopic propertiesDatasets of molecules with known properties
Mechanistic InsightsElucidating reaction pathways and transition statesQuantum mechanical calculations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.